Undecanol

Catalog No.
S515794
CAS No.
112-42-5
M.F
C11H24O
CH3(CH2)9CH2OH
C11H24O
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecanol

CAS Number

112-42-5

Product Name

Undecanol

IUPAC Name

undecan-1-ol

Molecular Formula

C11H24O
CH3(CH2)9CH2OH
C11H24O

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3

InChI Key

KJIOQYGWTQBHNH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCO

Solubility

Soluble in ethanol; very soluble in ether
Soluble in 60% alcohol
In water, 19 mg/L at 25 °C (est)
Solubility in water: none
soluble in most fixed oils; insoluble in water
1ml in 4 ml of 60% alcohol (in ethanol)

Synonyms

1-Undecanol; Alcohol, undecyl; Undecyl alcohol; 1-Hendecanol; C11 alcohol; Decyl carbinol; Tip-Nip; Undecanol; Undecyl alcohol.

Canonical SMILES

CCCCCCCCCCCO

Description

The exact mass of the compound Undecanol is 172.18 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol; very soluble in ethersoluble in 60% alcoholin water, 19 mg/l at 25 °c (est)solubility in water: nonesoluble in most fixed oils; insoluble in water1ml in 4 ml of 60% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403667. It belongs to the ontological category of fatty alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Antifungal Activity

Flavoring Ingredient in Foods

Premelting Phenomena in Alcohols

Thermophysical Property Data

Undecanol, also known as 1-undecanol or undecanal-1-ol, is a fatty alcohol with the molecular formula C11H24OC_{11}H_{24}O and a molecular weight of approximately 172.31 g/mol. It appears as a colorless or pale yellow liquid with a floral citrus-like odor and is insoluble in water but soluble in organic solvents such as alcohol and ether . Undecanol has a melting point of approximately 19 °C and a boiling point of about 243 °C .

Undecanol's specific mechanism of action in biological systems is not fully understood, but research suggests potential roles:

  • Antimicrobial activity: Studies indicate undecanol may have some antimicrobial properties against certain bacteria and fungi. The exact mechanism needs further investigation.
Flavoring agent

Undecanol contributes to the overall flavor profile of various foods, although the specific mechanism of taste perception requires further exploration [].

Future research is needed to elucidate a more detailed mechanism of action for undecanol's biological activities.

  • Flammability: Undecanol has a flash point of 250 °F (121 °C), indicating low flammability but requiring caution around high heat sources.
  • Environmental considerations: Undecanol is classified as a marine pollutant due to its potential to harm aquatic life. Proper disposal methods are crucial.
Typical of alcohols:

  • Oxidation: Undecanol can be oxidized to undecanal (an aldehyde) or further to undecanoic acid (a carboxylic acid) using oxidizing agents .
  • Esterification: It reacts with carboxylic acids to form esters and water, a common reaction for alcohols .
  • Sulfation: When reacted with chlorosulfuric acid, undecanol can form undecyl sulfuric acid and hydrogen chloride .

Several methods are employed for synthesizing undecanol:

  • Reduction of Undecanal: The most common method involves the reduction of undecanal using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Metal Sodium Reduction: This method involves the reduction of ethyl undecanoate using sodium metal in anhydrous conditions .
  • Catalytic Hydrogenation: Ethyl ω-undecenoate can be hydrogenated under pressure using catalysts .
  • Grignard Reaction: Another approach includes the Grignard reaction between nonyl magnesium bromide and ethylene oxide .

Undecanol has limited but notable applications:

  • Flavoring Agent: Due to its pleasant scent, it is used in food flavoring and fragrance formulations .
  • Precursor for Undecanal: It serves as a precursor for the synthesis of undecanal through chemoselective oxidation processes .
  • Solvent: Undecanol is utilized as a solvent in microextraction methods due to its solubility properties .

Interactions involving undecanol primarily focus on its reactivity with other chemical species:

  • Reactivity with Oxoacids: It forms esters upon reaction with oxoacids .
  • Compatibility with Other Chemicals: Undecanol is stable during transport but should be handled carefully due to its flammability and potential irritant properties when exposed to skin or eyes .

Undecanol shares structural similarities with other fatty alcohols, notably:

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)Unique Features
1-DodecanolC12H26OC_{12}H_{26}O~21246Longer carbon chain than undecanol
1-DecanolC10H22OC_{10}H_{22}O~5214Shorter carbon chain than undecanol
1-NonanolC9H20OC_{9}H_{20}O~6195Shorter carbon chain; less viscous
1-OctanolC8H18OC_{8}H_{18}O~16195Lower molecular weight; more soluble

Uniqueness of Undecanol:

  • The eleven-carbon chain length of undecanol gives it distinct physical properties compared to shorter or longer-chain fatty alcohols.
  • Its floral citrus-like odor makes it particularly valuable in flavoring applications, distinguishing it from other similar compounds that may have different scents.

Undecanol, systematically named 1-undecanol or undecan-1-ol, was first synthesized in the early 20th century during advancements in fatty alcohol chemistry. Its discovery aligns with the development of reduction techniques for esters, notably the Bouveault–Blanc reduction (1903), which employed sodium and ethanol to reduce esters to primary alcohols. Early literature referred to the compound as undecyl alcohol or hendecanol, reflecting its 11-carbon chain (n-undecyl group) and alcohol functional group. The transition to IUPAC nomenclature standardized its name to 1-undecanol, emphasizing the hydroxyl group’s position on the terminal carbon.

Position Within the Fatty Alcohol Family

Undecanol belongs to the fatty alcohol family, characterized by aliphatic chains of 6–26 carbons and a primary alcohol group. Its 11-carbon structure places it between mid-chain (C8–C12) and long-chain (C13–C18) alcohols, conferring unique physicochemical properties:

PropertyUndecanolLauryl Alcohol (C12)Stearyl Alcohol (C18)
Molecular FormulaC₁₁H₂₄OC₁₂H₂₆OC₁₈H₃₈O
Melting Point (°C)16–192456–59
Boiling Point (°C)243259336
Solubility in Water0.0057 g/L0.004 g/LInsoluble

Unlike shorter-chain alcohols (e.g., octanol), undecanol’s hydrophobicity (logP = 4.9) makes it insoluble in water but miscible in organic solvents like chloroform. Its phase behavior in ternary systems (e.g., water + 2-propanol + undecanol) has been studied for liquid-liquid extraction applications.

Academic Significance in Organic Chemistry

Undecanol serves as a model compound for investigating:

  • Hydrophobic Interactions: Its limited water solubility (0.0057 g/L) makes it ideal for studying solvent-solute interactions in nonpolar environments.
  • Synthetic Pathways: Key methods include:
    • Catalytic Hydrogenation: Reduction of undecanal or ethyl undecanoate under hydrogen gas.
    • Grignard Reaction: Reaction of nonyl magnesium bromide with ethylene oxide.
    • Bouveault–Blanc Reduction: Sodium-mediated reduction of esters, though largely supplanted by hydride reagents.
  • Metabolic Studies: As a fatty alcohol, undecanol is metabolized via oxidation to undecanal and undecanoic acid, mediated by fatty alcohol dehydrogenase (FADH) and fatty aldehyde dehydrogenase (FALDH).

Table 1: Synthetic Routes to Undecanol

MethodReactantsConditionsYieldReference
Catalytic HydrogenationEthyl undecanoate + H₂RuCl₃, NaBH₄, 0°C94%
Grignard ReactionNonyl MgBr + Ethylene OxideTetrahydrofuran, 25°C65–70%
Bouveault–Blanc ReductionEthyl oleate + NaEthanol, reflux50–60%

Molecular Configuration and Isomerism

Undecanol represents a class of organic compounds with the molecular formula C₁₁H₂₄O, characterized by an eleven-carbon alkane chain and a hydroxyl functional group (-OH) [1] [2] [3]. These compounds belong to the fatty alcohol family, which are aliphatic alcohols containing at least six carbon atoms in their carbon chain [2] [4] [5]. The molecular weight of undecanol is 172.31 grams per mole, making it a medium-chain fatty alcohol with significant industrial and biological applications [3] [6] [7].

The structural diversity of undecanol arises from positional isomerism, where the hydroxyl group can be located at different positions along the eleven-carbon chain [1] [8] . The most common isomer, 1-undecanol (undecan-1-ol), features the hydroxyl group attached to the terminal carbon atom, giving it the systematic International Union of Pure and Applied Chemistry name "undecan-1-ol" [1] [3] [10]. This primary alcohol configuration is designated by the Chemical Abstracts Service registry number 112-42-5 [1] [3] [7].

Primary Alcohol Characteristics

The defining characteristic of 1-undecanol as a primary alcohol lies in its structural arrangement where the carbon atom bearing the hydroxyl group is bonded to only one other carbon atom [11] [5] [12]. This structural feature distinguishes primary alcohols from secondary and tertiary alcohols, following the fundamental classification system based on the degree of substitution at the carbinol carbon [12] [13] [14].

In the case of 1-undecanol, the primary alcohol functionality manifests as a terminal -CH₂OH group, where the carbon bearing the hydroxyl substituent is connected to a single adjacent carbon in the alkyl chain [15] [5] [16]. This configuration imparts specific chemical and physical properties to the molecule, including enhanced oxidation susceptibility compared to secondary and tertiary alcohols, and characteristic boiling point behavior influenced by hydrogen bonding patterns [17] [13].

The straight-chain configuration of 1-undecanol enables it to exhibit typical fatty alcohol properties, including amphiphilic behavior due to the hydrophilic hydroxyl head group and the hydrophobic eleven-carbon tail [4] [15] [16]. This structural arrangement contributes to its utility in surfactant applications and its role as a metabolite in biological systems [4] [5] [16].

Stereochemical Considerations

While 1-undecanol itself does not possess chiral centers due to its symmetrical primary alcohol structure, other positional isomers in the undecanol series exhibit significant stereochemical complexity [8] . Secondary alcohol isomers such as 2-undecanol, 3-undecanol, 4-undecanol, 5-undecanol, and 6-undecanol each contain one chiral center at the carbon bearing the hydroxyl group [8] .

Each of these secondary alcohol isomers can exist as two enantiomers (R and S configurations), doubling the number of stereoisomers possible for each positional isomer [8] . For example, 2-undecanol (undecan-2-ol) with Chemical Abstracts Service number 1653-30-1 exists as both (R)-2-undecanol and (S)-2-undecanol, each exhibiting optical activity and distinct biological properties [8] .

The stereochemical implications extend to branched undecanol derivatives, where additional chiral centers can be introduced through methyl or other alkyl substituents [19] [20] [21]. Compounds such as (S)-9-methyl-1-undecanol demonstrate how branching can create complex stereochemical environments, requiring sophisticated analytical techniques for enantiomeric separation and characterization [19].

Comparative Analysis Within C11 Alcohols

The systematic comparison of C₁₁ alcohols reveals distinct structural and functional relationships based on the position and nature of the hydroxyl group attachment [17] [22] [23] [24]. Within the linear undecanol series, six primary positional isomers exist: 1-undecanol through 6-undecanol, each exhibiting unique physical and chemical properties despite sharing the same molecular formula [23] [24].

Primary alcohols like 1-undecanol demonstrate higher boiling points compared to their secondary isomers, with 1-undecanol boiling at 243°C, while 2-undecanol boils at approximately 232-233°C [2] [17] . This trend reflects the influence of hydrogen bonding patterns and molecular packing efficiency in the liquid phase [17].

The Shell Neodol alcohol series provides industrial context for C₁₁ alcohol applications, where 1-undecanol serves as a key component in commercial alcohol blends [22]. The technical specifications show that C₁₁ alcohols like undecanol have molecular weights of 172 grams per mole and hydroxyl numbers of 325 milligrams potassium hydroxide per gram, indicating their utility in ethoxylation reactions for surfactant production [22].

Branched C₁₁ alcohols introduce additional complexity through tertiary alcohol configurations and multiple substitution patterns [21]. Examples include various methylundecanol isomers and other branched derivatives that exhibit different physical properties such as altered boiling points, viscosities, and solubility characteristics compared to their linear counterparts [21].

Computational Descriptor Systems

IUPAC Nomenclature Rules

The International Union of Pure and Applied Chemistry nomenclature system for alcohols follows systematic rules that prioritize the hydroxyl functional group in naming conventions [10] [13] [14]. For undecanol compounds, the nomenclature begins with identification of the longest carbon chain containing the hydroxyl group, which becomes the parent alkane name with the suffix "-ol" replacing the terminal "-e" [13] [14].

In the case of 1-undecanol, the systematic name "undecan-1-ol" indicates an eleven-carbon chain (undecane) with the hydroxyl group located at the first carbon position [1] [3] [10]. The numerical locant "1" specifies the exact position of the functional group, following the principle of assigning the lowest possible number to the hydroxyl-bearing carbon [13] [14].

For secondary alcohol isomers, the nomenclature pattern continues with systematic names such as "undecan-2-ol" for 2-undecanol, "undecan-3-ol" for 3-undecanol, and so forth [8] . The numbering system ensures that the hydroxyl group receives the lowest possible position number when counting from either end of the carbon chain [13] [14].

Common names for these compounds often utilize the alkyl group designation followed by "alcohol," resulting in alternative names such as "undecyl alcohol" for 1-undecanol [3] [17] [10]. However, International Union of Pure and Applied Chemistry systematic nomenclature takes precedence in scientific literature and regulatory documentation [13] [14].

SMILES and InChI Representations

Simplified Molecular Input Line Entry System (SMILES) notation provides a concise textual representation of undecanol molecular structures using standardized chemical symbols and connection patterns [1] [6] [25]. For 1-undecanol, the canonical SMILES representation "CCCCCCCCCCCO" clearly depicts the eleven-carbon chain terminated by the hydroxyl group [1] [6] [25].

Secondary alcohol isomers exhibit distinct SMILES patterns that reflect their positional differences. For example, 2-undecanol is represented as "CCCCCCCCCC(C)O," showing the hydroxyl group attached to the second carbon with the branching methyl group . Similarly, 3-undecanol appears as "CCCCCCCCC(O)CC," indicating the hydroxyl position at the third carbon .

International Chemical Identifier (InChI) strings provide comprehensive molecular structure information including connectivity, hydrogen count, and stereochemical details [1] [3] [8] [6]. The InChI for 1-undecanol, "InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3," specifies the molecular formula, connectivity pattern, and hydrogen distribution [1] [3] [6].

InChI Key representations offer compressed, fixed-length identifiers derived from the full InChI strings, facilitating database searches and molecular identification [1] [3] [8]. The InChI Key for 1-undecanol, "KJIOQYGWTQBHNH-UHFFFAOYSA-N," serves as a unique molecular identifier across chemical databases and informatics systems [1] [3] [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

1-undecanol appears as a water-white liquid with a mild odor. Flash point 250°F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin.
Liquid
COLOURLESS LIQUID.
colourless liquid/fatty-floral odou

Color/Form

Colorless liquid

XLogP3

4.6

Exact Mass

172.18

Boiling Point

473 °F at 760 mm Hg (USCG, 1999)
243.0 °C
243 °C at 760 mm Hg
245 °C

Flash Point

200 °F (USCG, 1999)
Above 82 °C
113 °C

Density

0.835 at 68 °F (USCG, 1999)
d234 0.83
0.8298 at 20 °C/4 °C
Relative density (water = 1): 0.83
0.820-0.840

LogP

log Kow = 4.72

Odor

Citrus

Appearance

Solid powder

Melting Point

60.6 °F (USCG, 1999)
19.0 °C
Mp 19 ° (16.5 °)
19 °C
19°C
15.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06MJ0P28T3

GHS Hazard Statements

Aggregated GHS information provided by 1900 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1900 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1897 of 1900 companies with hazard statement code(s):;
H315 (22.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (78.39%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (21.09%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... Undecanol was the most potent fungicide followed by decanol. The time-kill curve study showed that undecanol was fungicidal against S. cerevisiae at any growth stages was not influenced by pH values. The alcohols tested inhibited glucose-induced acidification by inhibiting the plasma membrane H(+)-ATPase. The primary antifungal action of amphipathic medium-chain (C(9)-C(12)) alkanols comes mainly from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins.

Vapor Pressure

0.00 mmHg
2.97X10-3 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

112-42-5
143819-62-9
30207-98-8

Wikipedia

1-undecanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances;Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Cosmetics -> Antiseborrhoeic; Skin conditioning

Methods of Manufacturing

By reduction of the corresponding aldehyde.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
1-Undecanol: ACTIVE
Decane, hydroxymethyl deriv.: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Undecanol: ACTIVE
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-undecanol/, and the mixtures are called "-yl alcohol /eg, undecyl alcohol/ or "iso...yl alcohol" /eg, isoundecyl alcohol/.
Reported uses /include/ non-alcoholic beverages 4.09 ppm; ice cream, ices, etc 15.47 ppm; candy 17.65 ppm; baked goods 17.66 ppm; alcoholic beverages 4.50 ppm.

Interactions

ALCOHOL-INDUCED NUTRITIONAL ENCEPHALOMALACIA IN STARTING CHICKS COULD BE COMPLETELY PREVENTED BY DIETARY SUPPLEMENTATION OF D,L-ALPHA-TOCOPHERYL ACETATE.
WITH USE OF SURFACTANTS EG TWEEN 80, ALCOHOL EMULSIONS WERE PHYTOTOXIC ONLY TO YOUNG MERISTEMATIC TISSUE. WITHOUT THE SURFACANT, C11 ALCOHOLS & ESTERS SHOWED NONSELECTIVE TISSUE KILL.

Dates

Last modified: 08-15-2023
1: Mohammed S, Behera HT, Dekebo A, Ray L. Optimization of the culture conditions for production of Polyhydroxyalkanoate and its characterization from a new Bacillus cereus sp. BNPI-92 strain, isolated from plastic waste dumping yard. Int J Biol Macromol. 2019 Nov 18. pii: S0141-8130(19)38104-8. doi: 10.1016/j.ijbiomac.2019.11.138. [Epub ahead of print] PubMed PMID: 31751740.
2: Shirinnejad M, Sarrafi AHM. Dispersive Liquid-Liquid Microextraction Based on Solidification of Floating Organic Drop with Central Composite Design for the Spectrofluorometric Determination of Naproxen. J Fluoresc. 2019 Jul;29(4):1039-1047. doi: 10.1007/s10895-019-02417-w. Epub 2019 Jul 22. PubMed PMID: 31332643.
3: Xue J, Zhu X, Wu X, Shi T, Zhang D, Hua R. Self-acidity induced effervescence and manual shaking-assisted microextraction of neonicotinoid insecticides in orange juice. J Sep Sci. 2019 Sep;42(18):2993-3001. doi: 10.1002/jssc.201900473. Epub 2019 Jul 25. PubMed PMID: 31301158.
4: Wang Q, Zou L, Yang X, Liu X, Nie W, Zheng Y, Cheng Q, Wang K. Direct quantification of cancerous exosomes via surface plasmon resonance with dual gold nanoparticle-assisted signal amplification. Biosens Bioelectron. 2019 Jun 15;135:129-136. doi: 10.1016/j.bios.2019.04.013. Epub 2019 Apr 13. PubMed PMID: 31004923.
5: Hoisang W, Nacapricha D, Wilairat P, Tiyapongpattana W. Solidification of floating organic droplet microextraction for determination of seven insecticides in fruit juice, vegetables and agricultural runoff using gas chromatography with flame ionization and mass spectrometry detection. J Sep Sci. 2019 Jun;42(11):2032-2043. doi: 10.1002/jssc.201801193. Epub 2019 Apr 16. PubMed PMID: 30938053.
6: Roman-Hidalgo C, Santigosa-Murillo E, Ramos-Payán M, Petersen NJ, Kutter JP, Pedersen-Bjergaard S. On-chip electromembrane extraction of acidic drugs. Electrophoresis. 2019 Sep;40(18-19):2514-2521. doi: 10.1002/elps.201900024. Epub 2019 Apr 2. PubMed PMID: 30916800.
7: Osorio J, Aznar M, Nerín C. Identification of key odorant compounds in starch-based polymers intended for food contact materials. Food Chem. 2019 Jul 1;285:39-45. doi: 10.1016/j.foodchem.2019.01.157. Epub 2019 Jan 30. PubMed PMID: 30797362.
8: Xue J, Zhang D, Wu X, Pan D, Shi T, Hua R. Simultaneous determination of neonicotinoid insecticides and metabolites in rice by dispersive solid-liquid microextraction based on an in situ acid-base effervescent reaction and solidification of a floating organic droplet. Anal Bioanal Chem. 2019 Jan;411(2):315-327. doi: 10.1007/s00216-018-1482-z. Epub 2018 Dec 21. PubMed PMID: 30578440.
9: Sakanupongkul A, Sananmuang R, Udnan Y, Ampiah-Bonney RJ, Chaiyasith WC. Speciation of mercury in water and freshwater fish samples by a two-step solidified floating organic drop microextraction with electrothermal atomic absorption spectrometry. Food Chem. 2019 Mar 30;277:496-503. doi: 10.1016/j.foodchem.2018.10.131. Epub 2018 Oct 29. PubMed PMID: 30502176.
10: Rajendran BK, Xavier Suresh M, Bhaskaran SP, Harshitha Y, Gaur U, Kwok HF. Pharmacoinformatic Approach to Explore the Antidote Potential of Phytochemicals on Bungarotoxin from Indian Krait, Bungarus caeruleus. Comput Struct Biotechnol J. 2018 Oct 31;16:450-461. doi: 10.1016/j.csbj.2018.10.005. eCollection 2018. PubMed PMID: 30455855; PubMed Central PMCID: PMC6231056.
11: Na M, Liu MT, Nguyen MQ, Ryan K. Single-Neuron Comparison of the Olfactory Receptor Response to Deuterated and Nondeuterated Odorants. ACS Chem Neurosci. 2019 Jan 16;10(1):552-562. doi: 10.1021/acschemneuro.8b00416. Epub 2018 Oct 20. PubMed PMID: 30343564.
12: Iqbal M, Ezzeldin E, Khalil NY, Alam P, Al-Rashood KA. UPLC-MS/MS determination of suvorexant in urine by a simplified dispersive liquid-liquid micro-extraction followed by ultrasound assisted back extraction from solidified floating organic droplets. J Pharm Biomed Anal. 2019 Feb 5;164:1-8. doi: 10.1016/j.jpba.2018.10.005. Epub 2018 Oct 4. PubMed PMID: 30339947.
13: Habibollahi MH, Karimyan K, Arfaeinia H, Mirzaei N, Safari Y, Akramipour R, Sharafi H, Fattahi N. Extraction and determination of heavy metals in soil and vegetables irrigated with treated municipal wastewater using new mode of dispersive liquid-liquid microextraction based on the solidified deep eutectic solvent followed by GFAAS. J Sci Food Agric. 2019 Jan 30;99(2):656-665. doi: 10.1002/jsfa.9230. Epub 2018 Aug 21. PubMed PMID: 29961987.
14: Asati A, Satyanarayana GNV, Srivastava VT, Patel DK. Determination of organochlorine compounds in fish liver by ultrasound-assisted dispersive liquid-liquid microextraction based on solidification of organic droplet coupled with gas chromatography-electron capture detection. J Chromatogr A. 2018 Aug 3;1561:20-27. doi: 10.1016/j.chroma.2018.05.035. Epub 2018 May 17. PubMed PMID: 29789169.
15: Akramipour R, Golpayegani MR, Gheini S, Fattahi N. Speciation of organic/inorganic mercury and total mercury in blood samples using vortex assisted dispersive liquid-liquid microextraction based on the freezing of deep eutectic solvent followed by GFAAS. Talanta. 2018 Aug 15;186:17-23. doi: 10.1016/j.talanta.2018.04.042. Epub 2018 Apr 12. PubMed PMID: 29784346.
16: Liu X, Liu C, Wang P, Yao G, Liu D, Zhou Z. Effervescence assisted dispersive liquid-liquid microextraction based on cohesive floating organic drop for the determination of herbicides and fungicides in water and grape juice. Food Chem. 2018 Apr 15;245:653-658. doi: 10.1016/j.foodchem.2017.08.100. Epub 2017 Sep 1. PubMed PMID: 29287422.
17: Wang G, Wang C, Yang R, Liu W, Sun S. A Sensitive and Stable Surface Plasmon Resonance Sensor Based on Monolayer Protected Silver Film. Sensors (Basel). 2017 Nov 30;17(12). pii: E2777. doi: 10.3390/s17122777. PubMed PMID: 29189753; PubMed Central PMCID: PMC5751622.
18: Arghavani-Beydokhti S, Rajabi M, Asghari A. Coupling of two centrifugeless ultrasound-assisted dispersive solid/liquid phase microextractions as a highly selective, clean, and efficient method for determination of ultra-trace amounts of non-steroidal anti-inflammatory drugs in complicated matrices. Anal Chim Acta. 2018 Jan 2;997:67-79. doi: 10.1016/j.aca.2017.10.005. Epub 2017 Oct 17. PubMed PMID: 29149996.
19: Bazregar M, Rajabi M, Yamini Y, Arghavani-Beydokhti S, Asghari A. Centrifugeless dispersive liquid-liquid microextraction based on salting-out phenomenon followed by high performance liquid chromatography for determination of Sudan dyes in different species. Food Chem. 2018 Apr 1;244:1-6. doi: 10.1016/j.foodchem.2017.10.006. Epub 2017 Oct 4. PubMed PMID: 29120756.
20: Lacour V, Moumanis K, Hassen WM, Elie-Caille C, Leblois T, Dubowski JJ. Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir. 2019 Apr 2;35(13):4415-4427. doi: 10.1021/acs.langmuir.7b00929. Epub 2017 Nov 9. PubMed PMID: 29056049.

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